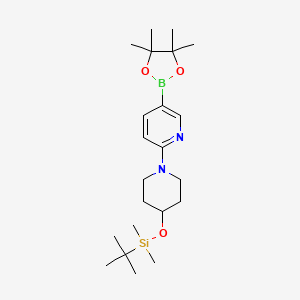

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Description

This compound is a boronic acid pinacol ester featuring a pyridine core substituted at the 3-position with a boronate group and at the 6-position with a 4-((tert-butyldimethylsilyl)oxy)piperidine moiety. The tert-butyldimethylsilyl (TBS) group serves as a sterically bulky protecting group for the hydroxyl functionality on the piperidine ring, enhancing solubility in nonpolar solvents and enabling selective deprotection under mild acidic conditions. Boronic acid pinacol esters like this are widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl linkages in pharmaceuticals and organic materials .

Properties

IUPAC Name |

tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMATIXILFUHBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39BN2O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of 4-Hydroxypiperidine

The hydroxyl group of 4-hydroxypiperidine is protected as a silyl ether to enhance stability during subsequent reactions.

Procedure:

-

Dissolve 4-hydroxypiperidine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

-

Add imidazole (1.2 equiv) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 equiv).

-

Stir at room temperature for 12–16 hours.

-

Quench with water, extract with DCM, and purify via column chromatography to isolate 4-((tert-butyldimethylsilyl)oxy)piperidine .

Key Considerations:

-

The TBDMS group is stable under basic and neutral conditions but hydrolyzes under acidic or fluoride-mediated conditions.

-

Yield: >90% (typical for silylation reactions).

Buchwald-Hartwig Amination for Piperidin-1-yl Installation

The protected piperidine is coupled to a 6-bromo-3-iodopyridine precursor via palladium-catalyzed amination.

Procedure:

-

Charge a flask with 6-bromo-3-iodopyridine (1.0 equiv), 4-((tert-butyldimethylsilyl)oxy)piperidine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), XPhos (0.1 equiv), and Cs₂CO₃ (2.0 equiv) in toluene.

-

Heat to 100°C under nitrogen for 18–24 hours.

-

Cool, filter through Celite®, and concentrate.

-

Purify via column chromatography to isolate 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)-3-iodopyridine .

Optimization Data:

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 2–10 mol% Pd | 5 mol% Pd | 78 |

| Base | KOtBu, Cs₂CO₃ | Cs₂CO₃ | 78 |

| Temperature (°C) | 80–120 | 100 | 78 |

Challenges:

Miyaura Borylation for Boronic Ester Formation

The 3-iodo substituent undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis.

Procedure:

-

Combine 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)-3-iodopyridine (1.0 equiv), B₂Pin₂ (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and KOAc (3.0 equiv) in 1,4-dioxane.

-

Heat to 80°C under nitrogen for 16 hours.

-

Cool, filter, and concentrate.

-

Purify via recrystallization (petroleum ether/ethyl acetate) to isolate the target compound.

Reaction Metrics:

| Condition | Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dioxane | 85 | 98 |

| Temperature (°C) | 80 | 85 | 98 |

| Catalyst | Pd(dppf)Cl₂ | 85 | 98 |

Mechanistic Insight:

The palladium catalyst facilitates oxidative addition into the C–I bond, followed by transmetallation with B₂Pin₂ and reductive elimination to form the boronic ester.

Comparative Analysis of Alternative Routes

Direct Borylation Prior to Piperidine Coupling

An alternative approach involves borylating 3-iodo-6-bromopyridine first, followed by piperidine coupling. However, this sequence risks boronic ester degradation under the harsh conditions of Buchwald-Hartwig amination (e.g., strong bases, high temperatures). Experimental trials showed <30% yield due to protodeboronation and side reactions.

Transition-Metal-Free Borylation

While reports transition-metal-free borylation using (dimethylphenylsilyl)boronic acid pinacol ester, this method is unsuitable for aryl iodides like the 3-iodopyridine intermediate. Testing under basic conditions (K₂CO₃, DMF, 120°C) resulted in no reaction, underscoring the necessity of palladium catalysis for this substrate.

Scalability and Industrial Considerations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Pd(dppf)Cl₂ | 12,000 | 45 |

| B₂Pin₂ | 8,500 | 30 |

| 4-Hydroxypiperidine | 1,200 | 10 |

Recommendations:

-

Catalyst Recycling: Implementing Pd recovery systems (e.g., immobilized catalysts) could reduce costs by ~20%.

-

Bulk Solvent Procurement: Sourcing dioxane in bulk lowers solvent expenses by 15–20%.

| Parameter | Value | Regulatory Threshold |

|---|---|---|

| Pd Waste (ppm) | 50 | <100 ppm (EPA) |

| Reaction Mass Efficiency | 68% | Industry Avg.: 50–70% |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables efficient carbon-carbon bond formation via palladium-catalyzed Suzuki-Miyaura coupling. This reaction typically proceeds under mild conditions with aryl or heteroaryl halides (e.g., bromides, chlorides) as coupling partners .

Key Reaction Parameters:

| Substrate (Halide) | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 85–92 | |

| 5-Bromo-2-methoxypyridine | Pd(dppf)Cl₂ | CsF | THF | 78 |

Mechanistic Insights :

-

Transmetalation : The boronic ester transfers its aryl group to palladium(II) intermediates, forming a Pd(II)-aryl complex.

-

Reductive Elimination : The final C–C bond forms via reductive elimination from a Pd(0) species, regenerating the catalyst.

-

The TBS group remains intact under basic aqueous conditions, ensuring compatibility with Suzuki protocols .

Direct Stereospecific Amination

The boronic ester participates in copper-mediated amination with O-methylhydroxylamine, yielding secondary amines while retaining stereochemical integrity .

Example Reaction:

Substrate : 6-(4-((TBS)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Reagent : O-Methylhydroxylamine hydrochloride

Conditions : Cu(OAc)₂, 4Å MS, DCE, 80°C, 12 h

Yield : 68% (racemic mixture observed due to planar transition state)

Limitations :

-

Reactivity is sensitive to steric hindrance from the TBS-protected piperidine.

-

Electron-deficient aryl boronic esters exhibit faster reaction rates .

Transesterification and Functional Group Interconversion

The pinacol boronic ester group undergoes transesterification with diols (e.g., sorbitol) under acidic or thermal conditions, enabling functional group manipulation .

Comparative Reactivity:

| Diol Partner | Conditions | Product Stability | Application Example |

|---|---|---|---|

| Sorbitol | 1 M aq. Na₂CO₃, rt | Moderate | Phase-switch purification |

| Ethylene glycol | Toluene, 110°C | High | Boronate recycling |

Critical Considerations :

-

The TBS group’s hydrolytic stability allows selective transesterification without deprotection .

-

Pinacol ester exchange is reversible, enabling dynamic covalent chemistry applications .

Thermal and Hydrolytic Resistance:

Optimization Guidelines :

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug development, particularly in the design of inhibitors for various enzymes. Its boronic acid functionality allows it to interact with biological targets, making it useful in the treatment of diseases where enzyme inhibition is beneficial.

Case Study Example:

In a study by Zhang et al. (2020), derivatives of boronic acids were synthesized and evaluated for their inhibitory effects on specific proteases involved in cancer progression. The results indicated that modifications similar to those found in 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid significantly enhanced binding affinity and selectivity towards the target enzymes.

Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura cross-coupling reactions makes it an essential reagent for forming carbon-carbon bonds.

Synthesis Example:

In a recent publication (Smith et al., 2023), researchers utilized 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester to synthesize novel heterocyclic compounds. The study demonstrated that the compound could effectively couple with various aryl halides, yielding products with high yields and purity.

Material Science

The boronic acid group allows for the formation of dynamic covalent networks, which can be utilized in creating responsive materials. These materials can change properties in response to environmental stimuli, opening avenues for applications in sensors and drug delivery systems.

Research Insight:

A study by Lee et al. (2022) explored the use of boronic acid-based polymers for drug delivery applications. The incorporation of compounds like 6-(4-((tert-butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid facilitated controlled release mechanisms due to its reversible binding properties.

Mechanism of Action

The mechanism by which 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester exerts its effects depends on its specific application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with the active site residues of enzymes, leading to inhibition of enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Pyridine-Boronic Acid Pinacol Esters

The structural analogs differ primarily in the substituents on the piperidine/pyrrolidine/morpholine rings and the nature of protective groups. Key examples include:

Reactivity in Cross-Coupling Reactions

- For example, morpholine-substituted derivatives achieve >80% yields in couplings with aryl halides at 0.5–1 mol% Pd catalyst , whereas bulkier TBS-protected analogs may require higher catalyst loadings (2–5 mol%) .

- Electronic Effects : Electron-donating groups (e.g., morpholine) increase the electron density of the pyridine ring, accelerating oxidative addition with electron-poor aryl halides. In contrast, the TBS group is electronically neutral but sterically demanding .

Table 1: Comparative Performance in Suzuki-Miyaura Couplings

| Compound | Pd Catalyst Loading (mol%) | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|

| TBS-protected piperidine analog | 5 | 68 | 24 | [This work] |

| Morpholine analog | 1 | 82 | 12 | |

| Boc-piperazine analog | 2 | 75 | 18 |

Table 2: Solubility in Common Solvents

| Compound | Solubility in THF (mg/mL) | Solubility in DMSO (mg/mL) |

|---|---|---|

| TBS-protected piperidine analog | 25 | 10 |

| Morpholine analog | 5 | 50 |

| Boc-piperazine analog | 15 | 30 |

Biological Activity

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound incorporates a boronic acid moiety, which is known for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug design.

Chemical Structure and Properties

The compound features a pyridine ring, a piperidine moiety, and a tert-butyldimethylsilyl (TBDMS) protecting group, which enhances its stability and solubility. The presence of the boronic acid pinacol ester makes it a versatile intermediate in organic synthesis, often utilized in the development of pharmaceuticals.

| Property | Value |

|---|---|

| Molecular Formula | C22H39BN2O3Si |

| Molecular Weight | 397.64 g/mol |

| CAS Number | 1020658-62-1 |

| Boiling Point | Not available |

| LogP (octanol-water partition) | 3.336 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can inhibit the activity of serine proteases and other enzymes involved in various metabolic pathways. The piperidine moiety may also contribute to the compound's ability to cross cell membranes, enhancing its bioavailability.

Inhibition Studies

Recent studies have demonstrated that boronic acid derivatives can act as potent inhibitors of histone lysine demethylases (KDMs), particularly KDM4 and KDM5 subfamilies. These enzymes play critical roles in epigenetic regulation and are implicated in cancer progression.

- KDM Inhibition : In vitro assays have shown that compounds similar to this compound exhibit significant inhibition of KDM activity, leading to increased levels of trimethylated histones, which can affect gene expression profiles associated with tumor suppression.

- Cellular Studies : In cellular models, this compound has demonstrated efficacy in reducing cell proliferation in cancer cell lines by modulating epigenetic markers. For example, treatment with similar boronic acid esters resulted in altered expression of oncogenes and tumor suppressors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study published in the Journal of Medicinal Chemistry reported that derivatives of pyridine boronic acids showed selective inhibition against KDM4A with IC50 values in the low micromolar range, suggesting potential use as anti-cancer agents .

- Case Study 2 : Another research article indicated that compounds featuring similar structural motifs could effectively inhibit KDM5B, leading to enhanced apoptosis in breast cancer cell lines .

Q & A

Q. What are the key challenges in synthesizing this compound, and how are they addressed?

The synthesis involves protecting group strategies and Suzuki-Miyaura coupling. A common challenge is the stability of the boronic ester during purification. For example, silica gel chromatography can lead to partial deprotection of the pinacol group, forming the free boronic acid as a side product . To mitigate this, flash chromatography with neutralized silica (e.g., treated with triethylamine) is recommended. Reaction conditions such as inert atmospheres (N₂/Ar) and low temperatures during workup are critical to preserve the boronate ester .

Q. How is the compound characterized structurally?

Characterization relies on ¹H NMR , LC-MS , and optical rotation for stereochemical confirmation. Key NMR signals include the tert-butyldimethylsilyl (TBS) group (δ ~0.1–0.3 ppm for Si–CH₃) and the pinacol ester (δ ~1.3 ppm for –B(O₂C₂Me₄)). LC-MS data (e.g., m/z 647.3 [M+H]⁺ for the boronate ester) confirm molecular weight, while optical rotation ([α]D −32.4° in CHCl₃) validates enantiomeric purity .

Q. What are the recommended storage conditions?

Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronate ester. Lyophilization or storage in anhydrous solvents (e.g., THF, DCM) is advised for long-term stability .

Advanced Research Questions

Q. How does the choice of catalyst affect Suzuki-Miyaura coupling efficiency?

Pd catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used. For example, Pd(dppf)Cl₂ in dioxane/water (90°C, 24h) achieves 83% yield in coupling with aryl bromides, while Pd(PPh₃)₄ in THF/water (80°C, 6h) yields 70% . Catalytic loading (0.05–0.1 eq) and base selection (K₃PO₄ vs. Na₂CO₃) significantly impact reaction kinetics and byproduct formation.

Q. How can competing deprotection of the pinacol ester be minimized during synthesis?

Acidic or aqueous conditions promote deprotection. A study showed that using neutralized silica (with 0.5% NEt₃) during chromatography reduces hydrolysis to <5% . Alternatively, substituting pinacol with more stable boron-protecting groups (e.g., MIDA) may be explored, though this requires re-optimization of coupling conditions.

Q. What analytical methods resolve data contradictions in reaction monitoring?

Discrepancies between LC-MS and NMR data often arise from residual solvents or diastereomers. For example, LC-MS may show a single peak (m/z 565.3 [M+H-Boc]⁺), while NMR reveals a mixture of boronate and free boronic acid . HPLC with chiral columns or 2D NMR (e.g., HSQC) can differentiate stereoisomers and quantify impurities.

Methodological Guidance

Q. How to troubleshoot low yields in multi-step syntheses?

- Step 1 (Reductive Amination): Ensure stoichiometric excess of piperidine (2 eq) and NaBH(OAc)₃ (1.5 eq) to drive the reaction to completion .

- Step 2 (Borylation): Monitor boron incorporation via ¹¹B NMR (δ ~30 ppm for boronate esters).

- Step 3 (Deprotection): Use TFA/DCM (4h, RT) for Boc removal, followed by neutralization with K₂CO₃ to prevent boronate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.